N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is N-(4-aminophenyl)-3-oxo-3-phenylpropanamide.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but has a simpler acetamide backbone.
4-nitrophenyl chloroformate: Contains the nitrophenyl group and is used as a coupling reagent in organic synthesis.
Uniqueness
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its combination of a nitrophenyl group and a propanamide backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide, a compound with the molecular formula C15H12N2O4, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
This compound exhibits significant interactions with various biological targets, particularly in cancer cell lines. Similar compounds have demonstrated the ability to bind to specific receptors and inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit certain oxidases, which play a crucial role in maintaining cellular redox balance.
Biochemical Pathways
The compound is involved in several biochemical pathways, including those related to oxidative stress responses. Its interaction with enzymes leads to modulation of cellular signaling pathways, affecting gene expression and cellular metabolism. Notably, it has been observed to influence the MAPK signaling pathway, which is critical for cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies have reported IC50 values ranging from 10 nM to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 10–33 |
This compound | MDA-MB-231 | 23–33 |
Combretastatin A-4 (CA-4) | MCF-7 | <30 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its potential antimicrobial effects. Preliminary data suggest that it may possess activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have highlighted the compound's role in modulating apoptosis in cancer cells. For example, flow cytometry analyses demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase and increased rates of apoptosis in MCF-7 cells .
Furthermore, molecular docking studies indicate that this compound may interact with tubulin at the colchicine-binding site, inhibiting its polymerization. This mechanism is critical for the antiproliferative effects observed in cancer cell lines .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound can be effectively transported into cells via specific transporters. Its metabolic pathways involve cytochrome P450 enzymes, which could lead to the formation of reactive intermediates that contribute to its biological activity.
Toxicity assessments indicate that at low doses, the compound modulates cellular functions without significant toxicity; however, further studies are needed to establish a comprehensive safety profile .
Properties
CAS No. |
968-29-6 |
---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19) |
InChI Key |
QVWSMRKZRQSUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.